molecular formula C19H18N4O3 B213833 N-(4-ethylphenyl)-4-({4-nitro-1H-pyrazol-1-yl}methyl)benzamide

N-(4-ethylphenyl)-4-({4-nitro-1H-pyrazol-1-yl}methyl)benzamide

Cat. No. B213833
M. Wt: 350.4 g/mol
InChI Key: FCZNOMLVZASYNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethylphenyl)-4-({4-nitro-1H-pyrazol-1-yl}methyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of benzamide and has a pyrazole ring attached to it.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-4-({4-nitro-1H-pyrazol-1-yl}methyl)benzamide is not fully understood. However, it has been suggested that this compound may exert its anti-inflammatory and analgesic effects through the inhibition of cyclooxygenase-2 (COX-2) enzyme activity. COX-2 is an enzyme that plays a crucial role in the production of prostaglandins, which are mediators of inflammation and pain. By inhibiting COX-2 activity, N-(4-ethylphenyl)-4-({4-nitro-1H-pyrazol-1-yl}methyl)benzamide may reduce inflammation and pain.
Biochemical and Physiological Effects:
N-(4-ethylphenyl)-4-({4-nitro-1H-pyrazol-1-yl}methyl)benzamide has been shown to exhibit excellent anti-inflammatory, analgesic, and antipyretic properties. It has also been shown to inhibit the growth of cancer cells in vitro. However, the biochemical and physiological effects of this compound are not fully understood, and further research is needed to elucidate its mechanism of action and potential therapeutic applications.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4-ethylphenyl)-4-({4-nitro-1H-pyrazol-1-yl}methyl)benzamide in lab experiments is its excellent anti-inflammatory, analgesic, and antipyretic properties. This compound can be used to study the mechanism of action of COX-2 inhibitors and their potential therapeutic applications. However, one of the limitations of using this compound in lab experiments is its moderate yield and purity, which can affect the reproducibility of results.

Future Directions

There are several future directions for the study of N-(4-ethylphenyl)-4-({4-nitro-1H-pyrazol-1-yl}methyl)benzamide. One of the main areas of research is the elucidation of its mechanism of action and potential therapeutic applications. Further studies are needed to determine the optimal dosage and administration route of this compound for the treatment of various diseases. Additionally, the development of new synthesis methods for this compound can improve its yield and purity, making it more suitable for lab experiments and potential drug development.

Synthesis Methods

The synthesis of N-(4-ethylphenyl)-4-({4-nitro-1H-pyrazol-1-yl}methyl)benzamide involves the condensation of 4-ethylbenzoyl chloride with 4-nitro-1H-pyrazole in the presence of a base such as triethylamine. The resulting product is then treated with formaldehyde and hydrogen chloride to obtain the final compound. The overall yield of this synthesis method is moderate, and the purity of the compound can be improved by recrystallization.

Scientific Research Applications

N-(4-ethylphenyl)-4-({4-nitro-1H-pyrazol-1-yl}methyl)benzamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to exhibit excellent anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the development of new drugs. It has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

Product Name

N-(4-ethylphenyl)-4-({4-nitro-1H-pyrazol-1-yl}methyl)benzamide

Molecular Formula

C19H18N4O3

Molecular Weight

350.4 g/mol

IUPAC Name

N-(4-ethylphenyl)-4-[(4-nitropyrazol-1-yl)methyl]benzamide

InChI

InChI=1S/C19H18N4O3/c1-2-14-5-9-17(10-6-14)21-19(24)16-7-3-15(4-8-16)12-22-13-18(11-20-22)23(25)26/h3-11,13H,2,12H2,1H3,(H,21,24)

InChI Key

FCZNOMLVZASYNY-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3C=C(C=N3)[N+](=O)[O-]

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3C=C(C=N3)[N+](=O)[O-]

Origin of Product

United States

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